molecular formula C₁₁H₁₁NO₃ B1145579 4-(Methylcarbamoyl)cinnamic acid CAS No. 160648-00-0

4-(Methylcarbamoyl)cinnamic acid

Cat. No.: B1145579
CAS No.: 160648-00-0
M. Wt: 205.21
InChI Key:
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Description

4-(Methylcarbamoyl)cinnamic acid is a derivative of cinnamic acid, which is an unsaturated carboxylic acid. This compound is characterized by the presence of a methylcarbamoyl group attached to the fourth position of the cinnamic acid structure. Cinnamic acid and its derivatives are known for their diverse biological activities and are found in various natural sources such as cinnamon, balsam of Peru, and storax .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylcarbamoyl)cinnamic acid can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with methyl isocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of cinnamic acid is coupled with a methylcarbamoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Methylcarbamoyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Methylcarbamoyl)cinnamic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the inflammatory response. It can also interact with cellular receptors, leading to changes in gene expression and cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-(Methylcarbamoyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties. Its methylcarbamoyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBKEHKMLPTJFE-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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